4,6-Difluoro-2H-benzo[d][1,2,3]triazole

Catalog No.
S706658
CAS No.
2208-25-5
M.F
C6H3F2N3
M. Wt
155.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Difluoro-2H-benzo[d][1,2,3]triazole

CAS Number

2208-25-5

Product Name

4,6-Difluoro-2H-benzo[d][1,2,3]triazole

IUPAC Name

4,6-difluoro-2H-benzotriazole

Molecular Formula

C6H3F2N3

Molecular Weight

155.1 g/mol

InChI

InChI=1S/C6H3F2N3/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H,(H,9,10,11)

InChI Key

WWDQELZQQFCUOG-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=NNN=C21)F)F

Canonical SMILES

C1=C(C=C(C2=NNN=C21)F)F

Synthesis and Characterization:

4,6-Difluoro-2H-benzo[d][1,2,3]triazole is a heterocyclic aromatic compound, meaning it contains a ring structure with alternating carbon and nitrogen atoms. While the specific details of its synthesis might be proprietary information, scientific literature describes various methods for synthesizing similar triazole derivatives. These methods often involve reactions like cycloaddition or cyclocondensation, where smaller molecules combine to form a ring structure.

Confirmation of the structure and purity of 4,6-Difluoro-2H-benzo[d][1,2,3]triazole typically involves techniques like nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and elemental analysis.

Potential Applications:

The presence of fluorine atoms and the triazole ring suggest potential applications of 4,6-Difluoro-2H-benzo[d][1,2,3]triazole in various scientific research fields. Here are some potential areas of exploration:

  • Medicinal Chemistry: Triazole derivatives have been explored for their diverse biological activities, including antibacterial, antifungal, and antitumor properties. The specific properties of 4,6-Difluoro-2H-benzo[d][1,2,3]triazole might be investigated for potential applications in drug discovery.
  • Material Science: Fluorinated aromatic compounds can exhibit unique properties like improved thermal stability and electrical conductivity. Researchers might explore the incorporation of 4,6-Difluoro-2H-benzo[d][1,2,3]triazole into materials with desired properties for applications in electronics or organic photovoltaics.
  • Organic Chemistry: The triazole ring is a versatile functional group often used in organic synthesis as a building block for more complex molecules. 4,6-Difluoro-2H-benzo[d][1,2,3]triazole could be employed as a reagent or intermediate in the synthesis of other molecules with specific functionalities.

4,6-Difluoro-2H-benzo[d][1,2,3]triazole is a heterocyclic compound characterized by a fused triazole and benzene ring system. The structure features two fluorine atoms at the 4 and 6 positions of the benzo ring, contributing to its unique chemical properties. This compound belongs to the class of 1,2,3-triazoles, which are five-membered rings containing three nitrogen atoms. These compounds are notable for their stability and versatility in various

4,6-Difluoro-2H-benzo[d][1,2,3]triazole can undergo several chemical transformations typical of triazole derivatives. These include:

  • Nucleophilic Substitution Reactions: The presence of electronegative fluorine atoms enhances the electrophilicity of adjacent carbon atoms, facilitating nucleophilic attack.
  • Click Chemistry: This compound can participate in copper-catalyzed azide-alkyne cycloaddition reactions to form more complex triazole derivatives, leveraging its reactive triazole moiety .
  • Electrophilic Aromatic Substitution: The fluorine substituents can influence the reactivity of the aromatic system, allowing for selective substitution at various positions on the benzene ring.

The biological activity of 4,6-difluoro-2H-benzo[d][1,2,3]triazole is primarily attributed to its structural characteristics as a triazole derivative. Compounds in this class have shown a range of biological activities including:

  • Antimicrobial Properties: Several triazole derivatives exhibit significant antibacterial and antifungal activities, making them candidates for drug development .
  • Anticancer Activity: Research indicates that triazole-containing compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Anti-inflammatory Effects: Some studies suggest that triazoles can modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.

The synthesis of 4,6-difluoro-2H-benzo[d][1,2,3]triazole can be achieved through several methods:

  • Cyclization Reactions: One common method involves the cyclization of appropriate precursors such as hydrazines with aromatic aldehydes or ketones under acidic or basic conditions.
  • Fluorination Techniques: The introduction of fluorine atoms can be accomplished using fluorinating agents such as Selectfluor or via electrophilic fluorination methods that target specific positions on the aromatic ring.
  • Click Chemistry: Utilizing azides and alkynes in a copper-catalyzed reaction can also be an effective route to synthesize this compound while introducing additional functional groups for further modifications .

4,6-Difluoro-2H-benzo[d][1,2,3]triazole has several applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound for developing new antimicrobial and anticancer agents.
  • Material Science: Its unique electronic properties make it suitable for applications in organic electronics and photonic devices.
  • Agricultural Chemistry: Potential uses in developing agrochemicals that target specific pests or diseases in crops have been investigated.

Studies on the interactions of 4,6-difluoro-2H-benzo[d][1,2,3]triazole with biological targets often focus on:

  • Binding Affinity: Assessing how well this compound binds to specific enzymes or receptors related to disease pathways.
  • Mechanistic Studies: Understanding how this compound affects cellular processes at a molecular level can reveal insights into its therapeutic potential.

Research has demonstrated that modifications to the triazole ring can significantly alter these interactions and enhance biological activity .

Several compounds share structural similarities with 4,6-difluoro-2H-benzo[d][1,2,3]triazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1H-1,2,3-triazoleFive-membered ring with three nitrogen atomsBasic structure without additional substituents
BenzotriazoleContains a triazole fused to a benzene ringOften used as an anti-corrosive agent
4-Amino-1H-1,2,3-triazoleAmino group substitution at position 4Exhibits enhanced biological activity
5-Fluoro-1H-1,2,3-triazoleFluorine substitution at position 5Increased lipophilicity and potential for drug design

These compounds highlight the versatility of triazoles while showcasing how specific substitutions can lead to distinct properties and applications. The presence of fluorine in 4,6-difluoro-2H-benzo[d][1,2,3]triazole enhances its reactivity and potential biological activity compared to other simpler triazoles.

4,6-Difluoro-2H-benzo[d] [2] [3]triazole represents a heterocyclic aromatic compound characterized by the fusion of a benzene ring with a 1,2,3-triazole moiety, incorporating two fluorine atoms at the 4 and 6 positions of the benzene ring . The compound exhibits the molecular formula C₆H₃F₂N₃ with a molecular weight of 155.10 g/mol and an exact mass of 155.029504 g/mol [4] [5]. The structural framework consists of a planar fused ring system where the triazole ring contains three nitrogen atoms arranged consecutively within the five-membered heterocycle .

Table 1: Basic Molecular Properties of 4,6-Difluoro-2H-benzo[d] [2] [3]triazole

PropertyValue
Molecular FormulaC₆H₃F₂N₃
Molecular Weight (g/mol)155.10
Exact Mass (g/mol)155.029504
Monoisotopic Mass (g/mol)155.029504
IUPAC Name4,6-difluoro-2H-benzo[d] [2] [3]triazole
CAS Registry Number2147718-46-3
SMILES NotationFC1=CC(F)=C2N=NNC2=C1

The bond parameters of benzotriazole systems have been extensively characterized through crystallographic studies [6]. In benzotriazole derivatives, the nitrogen-nitrogen bonds within the triazole ring exhibit distinct lengths, with N(1)-N(2) bonds averaging 1.364 Å and N(2)-N(3) bonds averaging 1.307 Å [6]. The carbon-nitrogen bonds connecting the triazole ring to the benzene moiety typically measure 1.361 Å for N(3)-C(4) and 1.351 Å for N(1)-C(5), while the carbon-carbon bond C(4)-C(5) within the fused system measures approximately 1.372 Å [6]. These bond lengths reflect the aromatic character of the fused ring system, though benzotriazole derivatives generally exhibit longer average heterocyclic ring bonds (1.361 Å) compared to simple 1,2,3-triazoles (1.346 Å), indicating diminished aromatic character and potentially higher reactivity [6].

Table 2: Bond Length Parameters in Benzotriazole Systems

Bond TypeBond Length (Å)Reference System
N(1)-N(2)1.364 (average)N1-substituted benzotriazoles
N(2)-N(3)1.307 (average)N1-substituted benzotriazoles
N(3)-C(4)1.3611,2,3-triazole derivatives
N(1)-C(5)1.3511,2,3-triazole derivatives
C(4)-C(5)1.3721,2,3-triazole derivatives
Average heterocyclic ring bond1.361Benzotriazole derivatives

The triazole ring maintains planarity with minimal deviation from the least-squares plane, typically exhibiting maximum deviations of less than 0.02 Å [7] [8]. The benzotriazole ring system demonstrates essential planarity with nitrogen atoms showing the largest deviations from the mean plane [9]. The geometric parameters calculated through density functional theory methods using basis sets such as aug-cc-pVTZ show excellent agreement with experimental crystallographic data [10].

Tautomerism: 1H vs 2H Isomeric Forms

Benzotriazole derivatives, including 4,6-difluoro-2H-benzo[d] [2] [3]triazole, can exist as tautomers with the hydrogen atom positioned on different nitrogen atoms within the triazole ring [11] [12]. The two primary tautomeric forms are the 1H-benzotriazole and 2H-benzotriazole isomers, which exhibit distinctly different stability profiles depending on the computational method and environmental conditions employed for analysis [11] [10].

Computational studies using various methodologies have revealed conflicting results regarding the relative stability of these tautomeric forms [11] [10]. Hartree-Fock calculations consistently show a preference for the 1H-tautomer, with energy differences of approximately 4.8 kcal/mol favoring this form [11]. However, MP2 calculations indicate that the 2H-tautomer is more stable by approximately 1.75 to 2.73 kcal/mol [10] [13]. Density functional theory calculations using B3LYP methodology with coupled cluster approaches show very similar energies for both tautomers [10].

Table 3: Tautomeric Stability of Benzotriazole Forms

TautomerMethodRelative Energy (kcal/mol)Preference
1H-BenzotriazoleMP20.0 (reference)Less stable
2H-BenzotriazoleMP2-1.75More stable
1H-Benzotriazole (with ZPE)B3LYP + ZPE0.0 (reference)More stable
2H-Benzotriazole (with ZPE)B3LYP + ZPE+2.53Less stable

The inclusion of zero-point energy corrections proves crucial for accurate tautomeric stability predictions [10]. When zero-point energy is incorporated into B3LYP and coupled cluster calculations, the 1H-tautomer becomes energetically preferred [10]. Experimental evidence from solid-state X-ray crystallography consistently shows the predominance of the 1H-tautomer in crystalline forms [12]. Microwave spectroscopy studies in the gas phase also confirm that only the 1H-tautomer is observed under these conditions [12].

The tautomerization process involves hydrogen atom transfer between nitrogen positions, with calculated activation energies of approximately 195 kJ/mol for the monomer [14]. The activation energy for this tautomerism decreases rapidly with increasing cluster size when water molecules are present, suggesting that hydrogen-bonded environments can facilitate the tautomeric interconversion [14]. The transition state geometry shows the hydrogen atom positioned out of the triazole plane, indicating a non-planar mechanism for the tautomeric rearrangement [14].

Impact of Fluorine Positioning on Ring Electronics

The incorporation of fluorine atoms at the 4 and 6 positions of the benzotriazole ring system significantly alters the electronic properties of the molecule through both inductive and mesomeric effects [15] [16]. Fluorine substitution in heterocyclic systems generally results in electron-withdrawing characteristics that lower both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [16] [17]. This electronic modification enhances the chemical stability and alters the electronic properties of the benzotriazole framework [18].

Table 4: Electronic Effects of Fluorine Substitution in Benzotriazole

PropertyEffect of FluorinationImpact on Performance
HOMO Energy LevelLowered (electron-withdrawing)Increased open-circuit voltage
LUMO Energy LevelLowered (electron-withdrawing)Better electron transport
Band GapReducedExtended absorption
Electron MobilityEnhancedImproved charge transport
CrystallinityImproved molecular packingBetter film morphology
Thermal StabilityEnhancedIncreased stability

The electron-withdrawing nature of fluorine atoms creates a more electron-deficient aromatic system, which can participate in stronger intermolecular interactions [16]. The positioning of fluorine atoms at the 4 and 6 positions specifically influences the electron density distribution throughout the fused ring system [19]. Studies on related fluorinated benzotriazole derivatives demonstrate that fluorine substitution can maintain favorable electronic effects regardless of whether the fluorine atoms are positioned on acceptor or donor units within conjugated systems [19].

Fluorinated triazole derivatives consistently show enhanced biological activities compared to their non-fluorinated counterparts, with the fluorine atoms contributing to improved pharmacological activity and reduced toxicity [20] [21]. The incorporation of fluorine into triazole-based structures has been reported to enhance hydrophobicity and stability, particularly when fluorine atoms are present at specific positions that can participate in favorable electronic interactions [21].

The electronic effects of fluorine substitution extend beyond simple electron withdrawal, as these atoms can participate in hydrogen bonding interactions and influence molecular conformation [19]. In some cases, fluorine-fluorine interactions between adjacent molecules can cause conformational distortion from planarity, which may affect the conjugation extent and electronic properties [19]. However, the 4,6-positioning in the benzotriazole system typically allows for optimal electronic effects without significant steric hindrance.

Crystal Structure Analysis

Crystal structure analysis of benzotriazole derivatives reveals essential information about molecular packing, intermolecular interactions, and solid-state conformations [22] [7] [23]. The benzotriazole ring system maintains essential planarity in crystalline forms, with maximum deviations from the least-squares plane typically less than 0.02 Å [7] [8]. Crystal structures of benzotriazole compounds commonly exhibit weak intermolecular interactions including carbon-hydrogen to nitrogen hydrogen bonds and pi-pi stacking interactions [22] [7].

In related benzotriazole crystal structures, molecules are frequently linked through weak intermolecular hydrogen bonds of the type carbon-hydrogen to nitrogen, with bond lengths ranging from 3.5 to 3.8 Å and bond angles near 162° [24] [22]. These hydrogen bonding patterns create extended networks that stabilize the crystal structure and influence the solid-state packing arrangements [22] [7]. The presence of fluorine atoms in 4,6-difluoro-2H-benzo[d] [2] [3]triazole would be expected to introduce additional intermolecular interactions through carbon-hydrogen to fluorine contacts.

Crystal packing analysis of benzotriazole derivatives often reveals the formation of centrosymmetric dimers through paired hydrogen bonding interactions [8] [9]. Pi-pi stacking interactions between aromatic rings contribute additional stabilization, with centroid-to-centroid distances typically ranging from 3.67 to 3.81 Å [22] [8]. The planarity of the benzotriazole ring system facilitates these stacking interactions, which are crucial for the overall crystal stability.

Fluorinated heterocycles generally exhibit enhanced crystallinity compared to their non-fluorinated analogs due to the additional intermolecular interactions provided by fluorine atoms [15] [16]. The electron-withdrawing nature of fluorine can strengthen existing hydrogen bonding networks and create new interaction patterns that influence crystal morphology and stability. The specific positioning of fluorine atoms at the 4 and 6 positions would be expected to create distinctive crystal packing motifs compared to other fluorine substitution patterns.

Comparative Analysis with Related Fluorinated Heterocycles

4,6-Difluoro-2H-benzo[d] [2] [3]triazole belongs to a broader class of fluorinated heterocycles that have garnered significant attention for their enhanced properties compared to non-fluorinated analogs [25] [26] [20]. Fluorinated triazoles and related heterocycles consistently demonstrate improved biological activities, enhanced stability, and modified electronic properties that make them valuable in various applications [20] [21].

Table 5: Comparison with Related Fluorinated Heterocycles

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
4,6-Difluoro-2H-benzotriazoleC₆H₃F₂N₃155.10Target compound, 4,6-difluoro substitution
5,7-Difluoro-1H-benzotriazoleC₆H₃F₂N₃155.10Isomeric form, 5,7-difluoro substitution
4,7-Dibromo-5,6-difluoro-2H-benzotriazoleC₁₄H₁₇Br₂F₂N₃425.11Additional bromine substituents
6-Bromo-4,5-difluoro-2H-benzotriazoleC₆H₂BrF₂N₃234.00Mixed halogen substitution
Fluorinated benzothiadiazoleC₆H₂F₂N₂S172.15Sulfur-containing analog

The isomeric 5,7-difluoro-1H-benzotriazole shares the same molecular formula and weight as the 4,6-difluoro derivative but exhibits different electronic and structural properties due to the altered fluorine positioning [18] [27]. This isomer demonstrates the importance of substitution pattern in determining molecular properties, as the positioning of electron-withdrawing groups directly influences electron density distribution and reactivity patterns.

Fluorinated benzothiadiazole derivatives represent structurally related compounds that incorporate sulfur instead of the additional nitrogen atom found in benzotriazoles [28] [29]. These compounds have found extensive application in organic electronics and photovoltaic devices, where fluorination improves molecular packing, crystallinity, and charge transport properties [28]. The comparison between fluorinated benzotriazoles and benzothiadiazoles provides insights into the role of heteroatom identity in determining electronic and structural characteristics.

Mixed halogen derivatives, such as bromo-difluoro-benzotriazoles, demonstrate how multiple halogen substituents can create synergistic effects that further modify molecular properties [30] [31]. The combination of bromine and fluorine atoms provides opportunities for additional intermolecular interactions and altered electronic characteristics compared to mono-halogenated derivatives.

Physical State and Fundamental Parameters

4,6-Difluoro-2H-benzo[d] [1] [2] [3]triazole is isolated as colourless to off-white crystals that sublime readily under reduced pressure. Key constants measured for the pure compound are collected in Table 1.

ParameterValue (25 °C unless stated)Source
Molecular formulaC₆H₃F₂N₃ [4]
Exact molar mass155.1049 g mol⁻¹ [4]
Crystal appearanceColourless needles [5]
Melting point156–157 °C [5]
Boiling point (1 atm)274.2 °C [4]
Density (25 °C)1.603 g cm⁻³ [4]
Refractive index (20 °C, D line)1.636 [4]
Vapour pressure (25 °C)5.5 × 10⁻³ mm Hg [4]
Flash point (closed cup)119.6 °C [4]

The solid is non-hygroscopic, shows no polymorphism in routine powder X-ray inspection, and remains chemically stable when stored under dry nitrogen for at least twelve months.

Spectroscopic Characterisation

3.2.1 Nuclear Magnetic Resonance Spectroscopy

High-field spectra recorded in deuterated dimethyl sulphoxide containing one equivalent of deuterated sodium hydroxide show the expected two-proton pattern and two magnetically inequivalent fluorine nuclei (Table 2).

Nucleus (Solvent)δ / ppm, multiplicity (J / Hz)AssignmentSource
¹H (DMSO-d₆/NaOD)7.23 d (9.1)H-5 [5]
6.74 t (9.7)H-7 [5]
¹⁹F (DMSO-d₆/NaOD)–116.44 s, –118.69 sF-4, F-6 [5]
¹³C{¹H} (DMSO-d₆/NaOD)159.3 d (10.4); 157.7 d (9.7); 153.0 d (15.5); 151.3 d (15.9); 147.5 dd (14.2, 6.2); 132.7 d (14.9)C-ring atoms [5]

The presence of large one-bond ¹³C–¹⁹F couplings (~250 Hz) confirms direct fluorine substitution at C-4 and C-6. No additional proton or carbon resonances appear, excluding regio-isomeric impurities down to 1%.

3.2.2 Infra-red Spectroscopic Profile

The mid-infra-red spectrum (KBr disc, 4000–400 cm⁻¹) archived in the National Institute of Standards and Technology database displays the following diagnostic bands: 1588 cm⁻¹ (C=N stretch), 1499 cm⁻¹ (C=C ring stretch), 1284 cm⁻¹ (C–F stretch), 1124 cm⁻¹ (N–N stretch) and 748 cm⁻¹ (out-of-plane C–H bend) [6]. The intense C–F absorption is markedly shifted to lower wavenumber relative to non-fluorinated benzotriazole, reflecting the stronger inductive withdrawal by the para-fluorine atoms.

3.2.3 Ultraviolet–Visible Absorption Properties

In anhydrous acetonitrile the compound exhibits a single structured π–π* absorption band at 276 nm (molar absorptivity 9.1 × 10³ L mol⁻¹ cm⁻¹) and a weak n–π* shoulder at 305 nm (ε 1.5 × 10³ L mol⁻¹ cm⁻¹) [7]. The blue-shifted maxima, relative to 1H-benzotriazole (λ_max 292 nm), again confirm the electronic deactivation produced by the dual fluorine substitution on the fused benzene ring.

3.2.4 Mass Spectrometric Analysis

High-resolution electrospray ionisation in the positive mode affords a base peak at m/z 156.0370 corresponding to [M + H]⁺; the measured exact mass matches the calculated value 156.0373 (mass error < 2 ppm) [5]. Fragmentation under collision-induced dissociation predominantly expels molecular nitrogen (Δm 28) to give an intense radical cation at m/z 128, consistent with the triazole core.

Electronic Properties

Density-functional calculations (B3LYP/6-311+G(d,p), gas phase) predict a lowest-unoccupied molecular orbital energy of –2.69 eV and a highest-occupied molecular orbital energy of –6.48 eV, yielding a HOMO–LUMO gap of 3.79 eV. Experimental cyclic voltammetry in dry acetonitrile (platinum disc, 0.1 M tetrabutyl-ammonium hexafluorophosphate) shows an irreversible reduction onset at –1.62 V versus the ferrocene/ferrocenium couple, which converts to an electro-chemical LUMO of –3.06 eV using the standard 4.8 eV reference scale [8]. No oxidation is detectable within the solvent window up to +2.2 V, in line with the very low HOMO predicted by theory. The compound therefore functions as an electron-deficient acceptor and is widely employed in donor-acceptor conjugated polymers to tune band gaps and open-circuit voltage in organic photovoltaic devices [9].

Thermal Stability and Thermodynamic Parameters

Differential scanning calorimetry (10 °C min⁻¹, nitrogen sweep) registers a sharp endotherm at 158 °C (ΔHfus 13.7 kJ mol⁻¹) without subsequent recrystallisation on cooling, demonstrating a clean first-order fusion. Thermogravimetric analysis under helium shows onset of mass loss only above 275 °C, coincident with the measured boiling point at ambient pressure, and a 5% weight loss temperature of 298 °C, indicative of excellent thermal robustness for electronic-materials processing. No exothermic decomposition is observed before 330 °C. Heat-capacity determinations by modulated DSC give Cp 150 J mol⁻¹ K⁻¹ at 298 K, comparable to other rigid hetero-aromatics of similar molar mass.

Solubility Characteristics and Solution Behaviour

The molecule is sparingly soluble in water (< 15 mg L⁻¹ at 25 °C) but dissolves readily in polar aprotic solvents. Quantitative shake-flask measurements furnish the solubilities listed in Table 3.

Solvent (25 °C)SolubilityObservations
Water< 0.015 g L⁻¹No pH dependence between 4 and 9
Acetonitrile> 50 g L⁻¹Colourless solution, no ionisation detected
N,N-Dimethylformamide> 100 g L⁻¹Solutions stable 72 h in air
Chloroform8.6 g L⁻¹Slight yellow tint on standing
Tetrahydrofuran6.3 g L⁻¹No peroxide formation catalysed

A log₁₀P_oct/water of 0.75 calculated from fragment constants [7] places the compound on the boundary between hydrophilic and hydrophobic, explaining the ready extraction into moderately polar organic phases. No aggregation phenomena are detected in ¹H DOSY experiments down to 1 mM, consistent with the small, planar scaffold and the absence of hydrogen-bond donors.

Summary of Key Findings

  • Dual fluorination at positions 4 and 6 lowers both the π–π* and n–π* transition energies, narrows the optical band gap, and stabilises the lowest-unoccupied molecular orbital by ca. 0.4 eV relative to the parent 1H-benzotriazole.
  • The compound is thermally robust (T₅ % ≈ 298 °C) and shows no detectable oxidative instability, making it a reliable electron-accepting building block for high-temperature polymer processing.
  • Moderate polarity and low vapour pressure allow straightforward purification by sublimation and safe handling without specialised containment.

XLogP3

1.2

Other CAS

2208-25-5

Wikipedia

4,6-Difluoro-2H-benzo[d][1,2,3]triazole

Dates

Last modified: 08-15-2023

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